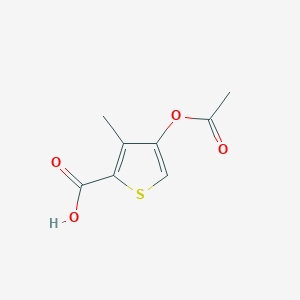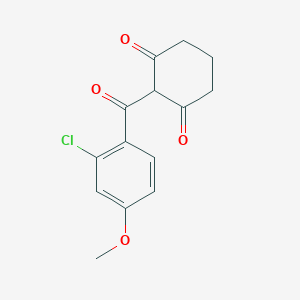
2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of aromatic ketones. It is characterized by a benzoyl group attached to a cyclohexane-1,3-dione ring, with chlorine and methoxy substituents on the benzoyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2-chloro-4-methoxybenzoyl chloride with cyclohexane-1,3-dione. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted benzoyl derivatives, depending on the nucleophile used.
科学的研究の応用
2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.
作用機序
The mechanism of action of 2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.
類似化合物との比較
Similar Compounds
2-(2-Chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione:
2-(2-Chloro-4-nitrobenzoyl)cyclohexane-1,3-dione: Another herbicidal compound with a nitro group instead of a methoxy group.
Uniqueness
2-(2-Chloro-4-methoxybenzoyl)cyclohexane-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for various applications.
特性
CAS番号 |
88562-16-7 |
|---|---|
分子式 |
C14H13ClO4 |
分子量 |
280.70 g/mol |
IUPAC名 |
2-(2-chloro-4-methoxybenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H13ClO4/c1-19-8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
InChIキー |
JUCGHSNEUVFLMP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


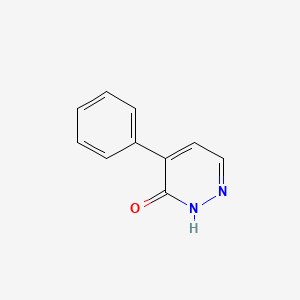
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)

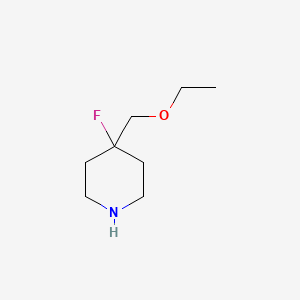
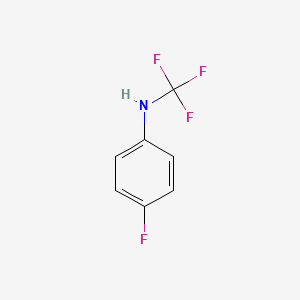
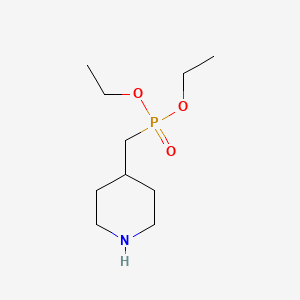
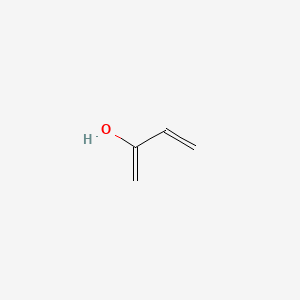
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)

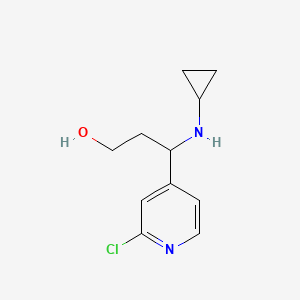
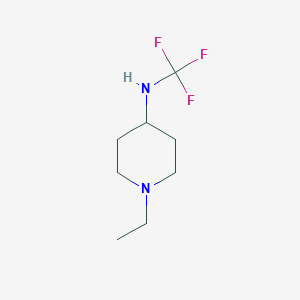
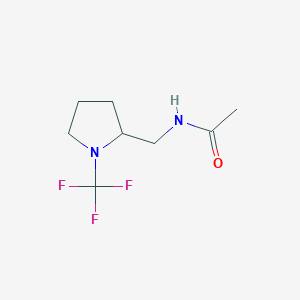
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
